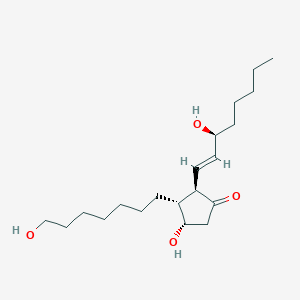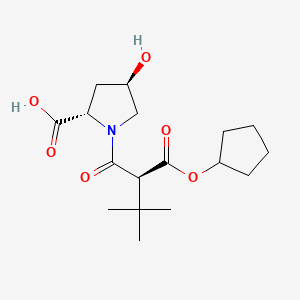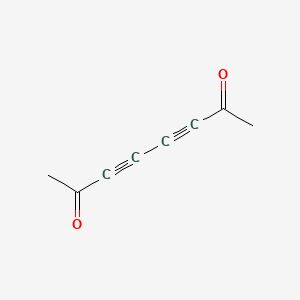
(3-フルオロオキセタン-3-イル)メチル 4-メチルベンゼンスルホネート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C11H13FO4S and a molecular weight of 260.29 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
科学的研究の応用
(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate typically involves the use of diethyl 2-fluoromalonate as a raw material. The process includes a methylolation step, which is crucial for the formation of the target product . The reaction conditions often require a sealed, dry environment with temperatures maintained between 2-8°C to ensure the purity and stability of the compound .
Industrial Production Methods
Industrial production methods for (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate are not widely documented. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are meticulously controlled to maintain the quality and yield of the product.
化学反応の分析
Types of Reactions
(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction Reactions: The fluorine atom and the oxetane ring can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions for these reactions vary depending on the desired outcome but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate depend on the type of reaction. For example, nucleophilic substitution reactions typically yield products where the sulfonate group is replaced by the nucleophile.
作用機序
The mechanism of action of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can participate in various chemical reactions, while the fluorine atom and oxetane ring contribute to the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
- (3-Chlorooxetan-3-yl)methyl 4-methylbenzenesulfonate
- (3-Bromooxetan-3-yl)methyl 4-methylbenzenesulfonate
- (3-Iodooxetan-3-yl)methyl 4-methylbenzenesulfonate
Uniqueness
(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. This makes it particularly useful in applications where these properties are advantageous.
特性
IUPAC Name |
(3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO4S/c1-9-2-4-10(5-3-9)17(13,14)16-8-11(12)6-15-7-11/h2-5H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVRJIRYDHEVTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)




![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)








